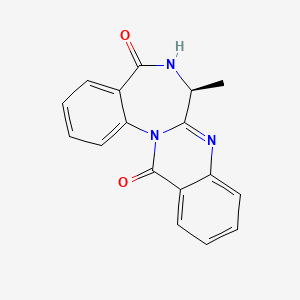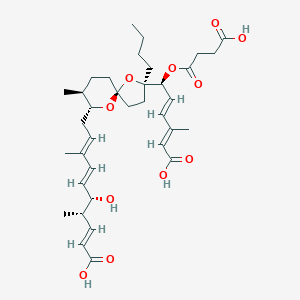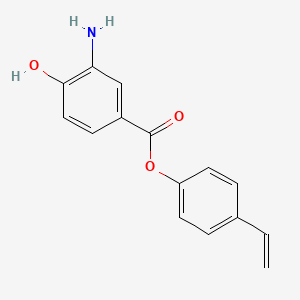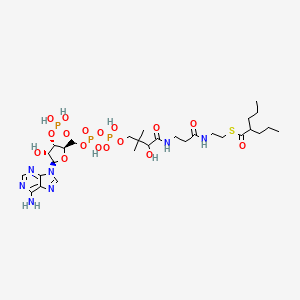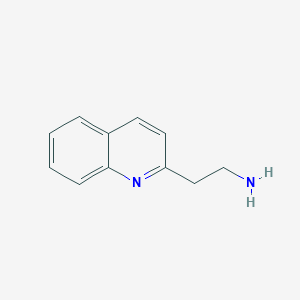
2-Chinolinethanamin
Übersicht
Beschreibung
2-Quinolineethanamine, also known as 2-Quinolineethanamine, is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Quinolineethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Quinolineethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Quinolineethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und Pharmazeutische Chemie
2-Chinolinethanamin dient als grundlegendes Gerüst bei der Entwicklung verschiedener pharmakologisch aktiver Verbindungen. Seine Struktur ist integraler Bestandteil der Synthese von Molekülen mit einem breiten Spektrum an Bioaktivität und macht es zu einem wertvollen Pharmakophor in der pharmazeutischen Chemie. Forscher nutzen seine Vielseitigkeit, um neuartige Medikamente mit potenzieller Wirksamkeit gegen eine Reihe von Krankheiten zu entwickeln .
Synthese funktionalisierter Chinoline
Die Verbindung wird zur Synthese funktionalisierter Chinoline verwendet, die für die Herstellung bioaktiver Moleküle von entscheidender Bedeutung sind. Durch verschiedene Syntheseansätze, einschließlich Katalyse und Eintopf-Reaktionen, kann this compound in Derivate umgewandelt werden, die als wichtige Zwischenprodukte in der pharmazeutischen Forschung dienen .
Pflanzenschutzmittelforschung
In der Agrochemie werden this compound-Derivate auf ihr Potenzial als Pestizide und Herbizide untersucht. Die strukturellen Eigenschaften von Chinolin-basierten Verbindungen tragen zu ihrer Aktivität gegen eine breite Palette von landwirtschaftlichen Schädlingen bei und bieten einen Weg zu effektiveren und nachhaltigeren Agrochemikalien .
Entwicklung funktioneller organischer Materialien
Die chemische Struktur von this compound begünstigt die Entwicklung funktioneller organischer Materialien. Diese Materialien finden Anwendungen in verschiedenen Branchen, darunter die Elektronik, wo sie bei der Herstellung organischer Leuchtdioden (OLEDs) und anderer elektronischer Komponenten eingesetzt werden können .
Katalyse
This compound und seine Derivate können als Katalysatoren oder Liganden in katalytischen Prozessen wirken. Ihre einzigartigen chemischen Eigenschaften ermöglichen es ihnen, chemische Reaktionen zu erleichtern oder zu verbessern, was in der industriellen Chemie für die effiziente Produktion verschiedener Chemikalien unerlässlich ist .
Bioaktivitätsbasierte Studien
Die Bioaktivität von Chinolin-Motiven, einschließlich derer, die von this compound abgeleitet sind, ist Gegenstand intensiver Forschung. Studien konzentrieren sich auf das Verständnis der Wechselwirkung dieser Verbindungen mit biologischen Systemen, was für die Entdeckung neuer therapeutischer Wirkstoffe von entscheidender Bedeutung ist .
Wirkmechanismus
Target of Action
Quinoline-based compounds are known to interact with a variety of targets, including aromatic amino acid decarboxylase, neuroglial-derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors . These targets play crucial roles in various biological processes, including neurotransmission, inflammation modulation, and cellular signaling.
Mode of Action
For instance, they can bind to their targets, modulating their activity and triggering downstream effects . The interaction of 2-Quinolineethanamine with its targets could result in changes in cellular functions and biochemical pathways.
Biochemical Pathways
For example, they can affect the kynurenine pathway of tryptophan metabolism, which is associated with various disorders such as diabetes mellitus, obesity, dyslipidemia, hypertension, depression, and schizophrenia . The downstream effects of these pathway alterations could include changes in cellular functions and disease progression.
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy . Understanding these properties is crucial for predicting the compound’s behavior in the body and optimizing its therapeutic potential.
Result of Action
For instance, they can modulate immune responses, influence neurotransmission, and alter cellular signaling pathways . These effects could contribute to the compound’s potential therapeutic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, agricultural practices and area of cultivation can affect the innate stimulatory activity of quinoa proteins . Similarly, environmental factors could influence the action of 2-Quinolineethanamine, although specific studies on this topic are lacking.
Biochemische Analyse
Biochemical Properties
2-Quinolineethanamine plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . Additionally, 2-Quinolineethanamine can bind to amine and hydroxyl groups, influencing redox cycling and potentially leading to the formation of reactive oxygen species .
Cellular Effects
2-Quinolineethanamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Quinolineethanamine can modulate the activity of neurotransmitter receptors, such as N-methyl-D-aspartate (NMDA) receptors, leading to changes in neuronal viability and function . Furthermore, it can impact the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 2-Quinolineethanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-Quinolineethanamine can act as an agonist or antagonist at specific receptor sites, such as NMDA receptors, influencing calcium influx and neuronal depolarization . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Quinolineethanamine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Quinolineethanamine is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2-Quinolineethanamine has been associated with alterations in cellular metabolism and gene expression, which can have lasting effects on cell function .
Dosage Effects in Animal Models
The effects of 2-Quinolineethanamine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as neuroprotection and modulation of neurotransmitter activity . At high doses, 2-Quinolineethanamine can induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
2-Quinolineethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It undergoes phase I and phase II metabolism, where it is oxidized by cytochrome P450 enzymes and conjugated with polar groups to increase its water solubility . These metabolic processes influence the levels of 2-Quinolineethanamine and its metabolites in the body, affecting its overall activity and efficacy .
Transport and Distribution
The transport and distribution of 2-Quinolineethanamine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes via carrier proteins, such as solute carriers (SLC) and ATP-binding cassette (ABC) transporters . These transporters facilitate the movement of 2-Quinolineethanamine to its target sites, influencing its localization and accumulation within cells .
Subcellular Localization
2-Quinolineethanamine exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The subcellular localization of 2-Quinolineethanamine is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments . This localization is crucial for its interaction with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
2-quinolin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBAULJARIYBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436403 | |
| Record name | 2-Quinolineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104037-38-9 | |
| Record name | 2-Quinolineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(quinolin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1248182.png)
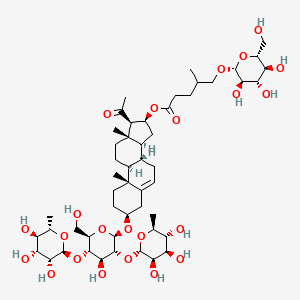
![(2S)-4-[(6R)-6-hydroxy-6-[(2R,5R)-5-[(2R,3S,5R)-3-hydroxy-5-[(1R)-1-hydroxyoctadecyl]oxolan-2-yl]oxolan-2-yl]hexyl]-2-methyl-2H-furan-5-one](/img/structure/B1248187.png)

![(1R,10R)-12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione](/img/structure/B1248190.png)

![(10S,11S,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3R)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1248192.png)
